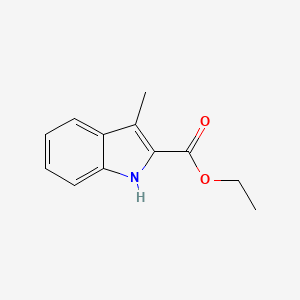

Ethyl 3-methyl-1H-indole-2-carboxylate

Description

Significance of Indole (B1671886) Derivatives in Natural Products and Pharmaceuticals

Indole derivatives are among the most widespread heterocyclic compounds found in nature. nih.gov They are integral to the structure of essential biomolecules, including the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174). nih.govnih.gov This prevalence extends to a diverse range of secondary metabolites isolated from plants, fungi, and marine organisms, such as sponges and algae. nrfhh.commdpi.com Many of these naturally occurring indole alkaloids exhibit potent and varied biological activities. mdpi.com

The inherent bioactivity of the indole scaffold has made it a cornerstone in medicinal chemistry. nih.gov The structural framework of indole allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Consequently, indole derivatives have been developed into a significant class of therapeutic agents with a broad spectrum of applications. researchgate.net These include treatments for cancer, inflammation, microbial infections, and hypertension. nih.govnrfhh.com For instance, Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting the production of prostaglandins. nih.gov The continuous discovery of new indole-based compounds with promising therapeutic potential underscores the enduring importance of this scaffold in modern drug discovery. nih.gov

Overview of Ethyl 3-methyl-1H-indole-2-carboxylate within the Indole Scaffold Context

Within the extensive family of indole derivatives, indole-2-carboxylates are a significant subclass characterized by a carboxylic acid ester group at the C-2 position of the indole ring. nih.gov this compound is a specific member of this subclass, distinguished by a methyl group at the C-3 position and an ethyl ester at the C-2 position.

This compound is a derivative of 2-methylindole-3-carboxylic acid ethyl ester. sigmaaldrich.com The presence of the ester and methyl groups on the indole core influences its chemical reactivity and physical properties. The indole nitrogen (N-1), the ester group at C-2, and the methyl group at C-3 are key sites for potential chemical modifications, making it a versatile intermediate in organic synthesis for creating more complex, functionalized indole derivatives. mdpi.com The strategic placement of these functional groups provides a foundational structure that can be elaborated upon to explore new chemical space and develop novel compounds with potential biological applications.

Compound Data

Below are the chemical properties and identifiers for this compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 2-methyl-1H-indole-3-carboxylate | nih.gov |

| Synonyms | 2-Methylindole-3-carboxylic acid ethyl ester | sigmaaldrich.com |

| Molecular Formula | C12H13NO2 | sigmaaldrich.comnih.gov |

| Molecular Weight | 203.24 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 53855-47-3 | sigmaaldrich.comepa.gov |

| Melting Point | 134-136 °C | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQXZSIVKVCSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942035 | |

| Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20032-31-9, 26304-51-8 | |

| Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Methylindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 3 Methyl 1h Indole 2 Carboxylate

Conventional Synthetic Routes

Traditional methods for synthesizing the indole (B1671886) nucleus, including the specific target compound, have been well-established for over a century. These routes often involve multi-step processes and are fundamental to heterocyclic chemistry.

Condensation Reactions

Condensation reactions are a cornerstone for the synthesis of indole derivatives. A notable method involves the Vilsmeier-Haack formylation of ethyl indole-2-carboxylate (B1230498) to produce ethyl 3-formyl-1H-indole-2-carboxylate. znaturforsch.comnih.govresearchgate.net This intermediate is then subjected to further reactions. For instance, condensation with active methylene (B1212753) compounds like 2-thiohydantoin or rhodanine derivatives can yield more complex structures. znaturforsch.comresearchgate.net Another powerful condensation approach involves the reaction of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, which directly yields indole-2-carboxylic acid esters. scielo.brscielo.br

Hemetsberger-Knittel Indole Synthesis and its Variants

The Hemetsberger-Knittel indole synthesis is a specific method that involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form an indole-2-carboxylic ester. synarchive.comwikipedia.org This reaction was first described in 1969. synarchive.com The starting α-azidocinnamate esters are typically prepared through an aldol-type condensation between an aryl aldehyde and an α-azidoacetate. researchgate.net

The reaction is believed to proceed through a nitrene intermediate, although the precise mechanism remains unconfirmed. wikipedia.orgwikipedia.org While yields are often high, typically exceeding 70%, the method's popularity is hampered by the instability and difficulty in synthesizing the required azido starting materials. wikipedia.orgwikipedia.org Variants of this synthesis have been explored to improve yields and substrate scope. For example, using tert-butyl azidoacetate instead of the ethyl ester has been shown to improve the initial aldol condensation step, particularly for less reactive aldehydes. pharm.or.jp

Table 1: Overview of Hemetsberger-Knittel Indole Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Thermal decomposition and cyclization |

| Key Reactant | 3-aryl-2-azido-propenoic ester |

| Product | Indole-2-carboxylic ester |

| Postulated Intermediate | Nitrene |

| Typical Yields | >70% |

| Limitations | Instability of starting materials |

Fischer Indolization Reaction

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a classic and versatile method for preparing indoles. wikipedia.orgmdpi.com The reaction involves treating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org To synthesize Ethyl 3-methyl-1H-indole-2-carboxylate, the likely precursors would be a suitable phenylhydrazine and ethyl pyruvate. The condensation of these precursors first forms a phenylhydrazone. nih.govwikipedia.org

This phenylhydrazone intermediate then isomerizes to an enamine. wikipedia.orgmdpi.com Following protonation by an acid catalyst, a scielo.brscielo.br-sigmatropic rearrangement occurs, leading to a diimine intermediate which subsequently cyclizes and eliminates ammonia to form the aromatic indole ring. wikipedia.org A wide range of acid catalysts can be employed, including Brønsted acids like HCl and H₂SO₄, and Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.comorganic-chemistry.org

Green Chemistry Approaches

In recent years, the principles of green chemistry have been applied to indole synthesis to develop more sustainable and efficient protocols. These methods aim to reduce reaction times, minimize waste, and use less hazardous materials.

Microwave-Assisted Synthesis utilizing Ionic Liquids

A significant advancement in the synthesis of indole-2-carboxylic acid esters involves the use of microwave irradiation in combination with ionic liquids. scielo.brresearchgate.net An improved procedure describes the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the presence of an ionic liquid, such as 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH), under controlled microwave irradiation (e.g., 100 W at 50 °C). scielo.brresearchgate.netresearchgate.net

This combination offers several advantages:

High Yields: The desired products are often generated in excellent yields, sometimes up to 97%. researchgate.net

Rapid Conversion: Reaction times are dramatically reduced, often to as little as 10 minutes. researchgate.net

Mild Conditions: The reactions can be carried out at lower temperatures compared to conventional heating. scielo.br

Simplified Workup: The use of ionic liquids can facilitate easier product isolation. scielo.brscite.ai

The ionic liquid acts as a highly effective medium for interacting with microwave energy, leading to rapid and uniform heating. scielo.brresearchgate.net

Table 2: Microwave-Assisted Synthesis of Indole-2-Carboxylates

| Parameter | Condition/Value | Source |

|---|---|---|

| Reactants | 2-halo aryl aldehydes/ketones, Ethyl isocyanoacetate | scielo.brresearchgate.net |

| Solvent | Ionic Liquid (e.g., [bmim]OH) | researchgate.net |

| Energy Source | Microwave Irradiation (e.g., 100 W) | researchgate.net |

| Temperature | 50 °C | scielo.br |

| Reaction Time | ~10 minutes | researchgate.net |

| Reported Yield | Up to 97% | researchgate.net |

Targeted Synthesis of this compound and its Analogues

Synthesis from 2-halo Aryl Aldehydes or Ketones and Ethyl Isocyanoacetate

A prominent method for synthesizing substituted indole-2-carboxylates involves the reaction of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. This approach is a variation of the palladium-catalyzed indole synthesis. For instance, the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide can be used to prepare ethyl 2-methylindole-3-carboxylate, a related isomer sigmaaldrich.com. While this specific example leads to the 3-carboxylate, the underlying principle of coupling an ortho-haloaniline derivative with a β-ketoester or a related active methylene compound is a key strategy for forming the indole ring system. The reaction generally proceeds through an initial condensation followed by an intramolecular cyclization, often catalyzed by a transition metal like palladium or copper.

Preparation from Ethyl 1H-indole-2-carboxylate Precursors

Another common and direct route to this compound involves the modification of a pre-existing indole ring. Starting with Ethyl 1H-indole-2-carboxylate, the methyl group at the 3-position can be introduced through various electrophilic substitution reactions.

One such method is the Friedel-Crafts acylation. Acylation of Ethyl 5-chloroindole-2-carboxylate with various acyl chlorides can introduce a substituent at the C3 position acs.org. Subsequent reduction of the resulting ketone can yield the desired alkyl group. While this example starts with a chloro-substituted indole, the principle applies to the parent Ethyl 1H-indole-2-carboxylate.

Alternatively, formylation of Ethyl 1H-indole-2-carboxylate using reagents like phosphorus oxychloride (POCl3) in dimethylformamide (DMF) yields Ethyl 3-formyl-1H-indole-2-carboxylate znaturforsch.comresearchgate.net. This intermediate can then be subjected to reduction to afford the 3-methyl derivative.

Alkylation of the indole nitrogen of Ethyl 1H-indole-2-carboxylate can be achieved using aqueous potassium hydroxide in acetone, and this can be followed by other transformations mdpi.comnih.gov. While this modifies the nitrogen, it demonstrates the reactivity of the indole precursor.

Specific Reaction Conditions and Optimization for Yield and Purity

The efficiency of synthetic routes to this compound and its analogues is highly dependent on the reaction conditions. Optimization of parameters such as the catalyst system, solvent, temperature, and reaction time is crucial for maximizing yield and ensuring high purity of the final product.

Copper(I) iodide (CuI) is a frequently employed catalyst in indole synthesis, particularly in reactions involving the coupling of anilines with β-dicarbonyl compounds. In the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate, CuI is used to facilitate the reaction between 2-iodoaniline and the sodium salt of ethyl acetoacetate sigmaaldrich.com. The catalyst plays a pivotal role in the C-N bond formation and subsequent cyclization to form the indole ring. The choice of catalyst can significantly impact the reaction rate and yield. For instance, in related indole syntheses, palladium catalysts are also common and can be optimized for efficiency researchgate.netmdpi.com. In some multi-component reactions leading to complex indole derivatives, CuI has been used to catalyze cycloaddition steps nih.gov.

The choice of solvent can have a profound effect on the outcome of a chemical reaction. Ionic liquids (ILs), such as those based on the 1-butyl-3-methylimidazolium ([bmim]) cation, have emerged as green and efficient media for various organic transformations, including indole synthesis researchgate.netpharmtech.comnih.gov. These molten salts possess unique properties like low vapor pressure, high thermal stability, and the ability to act as both solvent and catalyst scispace.com.

In the context of indole synthesis, Brønsted acidic ionic liquids have been utilized for Fischer indole synthesis, providing excellent yields researchgate.net. The use of ionic liquids can facilitate product isolation and catalyst recycling, making the process more environmentally friendly. For example, in the synthesis of amino acid esters, ionic liquids have been shown to be effective "green" catalysts scispace.com. The specific properties of the ionic liquid, such as the nature of the anion and cation, can be tuned to optimize the reaction conditions scispace.com. While a direct application of [bmim]OH for the synthesis of this compound is not explicitly detailed in the provided context, the general utility of ionic liquids in indole synthesis suggests their potential applicability.

Microwave irradiation has also been employed to accelerate indole synthesis. In a palladium-catalyzed intramolecular oxidative coupling to form 2-methyl-1H-indole-3-carboxylate derivatives, microwave heating significantly reduced the reaction time from 16 hours under conventional heating to just 0.5 hours, with an increase in yield from 76% to 93% mdpi.com. This highlights the potential for significant improvements in efficiency through the optimization of heating methods and reaction times.

Below is a data table summarizing the optimization of a related indole synthesis under different heating conditions.

Table 1: Optimization of 2-methyl-1H-indole-3-carboxylate Synthesis

| Entry | Heating Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional (Oil Bath) | 80 | 16 | 76 |

| 2 | Microwave | 60 | 0.5 | 93 |

| 3 | Microwave | 60 | 0.25 | 63 |

Data derived from a study on the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives mdpi.com.

This table clearly demonstrates that by optimizing the heating method and reaction time, a significant improvement in the yield of the indole product can be achieved.

Derivatization Strategies and Functionalization at Key Positions of this compound

The scaffold of this compound offers several reactive sites that can be targeted for the synthesis of a diverse array of derivatives. Strategic functionalization at the indole nitrogen, the C3-methyl group, and the C2-ester group allows for the systematic modification of the molecule's physicochemical properties.

Alkylation of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound can be readily alkylated to introduce various substituents. This modification is a common strategy to explore the structure-activity relationships of indole-based compounds. The alkylation typically proceeds via the deprotonation of the indole NH group by a base to form an indolyl anion, which then acts as a nucleophile to attack an alkylating agent.

A common method for N-alkylation involves the use of a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide. rsc.org Classical conditions for indole N-alkylation often employ this combination, which generally results in high yields and selectivity for N-alkylation over C-alkylation. rsc.org However, the use of strong bases like NaH requires careful handling due to its reactivity. rsc.org

Alternative and milder conditions have also been developed. For instance, the alkylation of the indole nitrogen can be achieved using aqueous potassium hydroxide (KOH) in acetone. This method has been successfully applied for the N-alkylation of ethyl indole-2-carboxylate with agents like allyl bromide and benzyl bromide, affording the corresponding N-alkylated products in excellent yields. nih.gov Care must be taken to control the reaction conditions, as increasing the amount of aqueous KOH and applying heat can lead to the hydrolysis of the ester group. nih.gov

Another approach involves the use of dimethyl carbonate (DMC) as a methylating agent in the presence of a catalytic amount of a base. mdpi.com This method provides an efficient route to N-methylated indole derivatives.

| Alkylating Agent | Base/Solvent | Product | Reference |

| Allyl bromide | aq. KOH/Acetone | Ethyl 1-allyl-3-methyl-1H-indole-2-carboxylate | nih.gov |

| Benzyl bromide | aq. KOH/Acetone | Ethyl 1-benzyl-3-methyl-1H-indole-2-carboxylate | nih.gov |

| Dimethyl carbonate | Base/DMF | Ethyl 1,3-dimethyl-1H-indole-2-carboxylate | mdpi.com |

| Alkyl Halide | NaH/DMF or THF | Ethyl 1-alkyl-3-methyl-1H-indole-2-carboxylate | rsc.org |

Functionalization at C3 Position

The C3 position of the indole nucleus is a key site for electrophilic substitution. However, in this compound, this position is already substituted with a methyl group. Therefore, direct functionalization at the C3 carbon is limited. Instead, reactions can be carried out on the C3-methyl group.

One common strategy for functionalizing the C3-methyl group is through a Mannich reaction. This reaction involves the aminoalkylation of the indole ring at the C3 position. For indole-2-carboxylates, the Mannich reaction with formaldehyde and a secondary amine, such as morpholine, yields the corresponding 3-(aminomethyl) derivative. nih.gov

Another important reaction for the functionalization of the indole C3 position is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) at the C3 position of electron-rich aromatic rings, including indoles, using a Vilsmeier reagent, which is typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.org For ethyl 1H-indole-2-carboxylate, the Vilsmeier-Haack reaction leads to the formation of ethyl 3-formyl-1H-indole-2-carboxylate. nih.govresearchgate.net This 3-formyl derivative is a versatile intermediate for further synthetic transformations.

It is important to note that these reactions are typically performed on indole-2-carboxylates that are unsubstituted at the C3 position. For this compound, the reactivity of the C3-methyl group itself would need to be exploited for further functionalization, for which specific methods would be required.

| Reaction | Reagents | Product | Reference |

| Mannich Reaction | Formaldehyde, Morpholine | Ethyl 3-(morpholinomethyl)-1H-indole-2-carboxylate | nih.gov |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Ethyl 3-formyl-1H-indole-2-carboxylate | nih.govresearchgate.net |

Modifications of the Ester Group

The ethyl ester group at the C2 position of this compound is amenable to various chemical transformations, providing a handle for further derivatization.

Hydrolysis: The most common modification is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution, followed by acidification. mdpi.comnih.gov The resulting 3-methyl-1H-indole-2-carboxylic acid is a key intermediate for the synthesis of a wide range of derivatives, particularly amides. nih.gov

Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. For example, treatment of ethyl indole-2-carboxylate with sodium methoxide (NaOMe) in methanol leads to the formation of the corresponding methyl ester. nih.govmdpi.com This reaction proceeds by the nucleophilic attack of the methoxide ion on the ester carbonyl, leading to the displacement of the ethoxide group.

| Reaction | Reagents | Product | Reference |

| Hydrolysis | NaOH or KOH, H₂O/EtOH | 3-Methyl-1H-indole-2-carboxylic acid | mdpi.comnih.gov |

| Transesterification | NaOMe/MeOH | Mthis compound | nih.govmdpi.com |

Synthesis of Hydrazinylidene Derivatives

Hydrazinylidene derivatives of this compound can be synthesized from its corresponding carbohydrazide. The first step is the conversion of the ethyl ester to 3-methyl-1H-indole-2-carbohydrazide. This is achieved by reacting the ester with hydrazine (B178648) hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol, under reflux. mdpi.comnih.gov

The resulting 3-methyl-1H-indole-2-carbohydrazide can then be reacted with a ketone or an ester containing a keto group to form a hydrazinylidene derivative. For instance, the reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate in refluxing ethanol yields ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate. mdpi.com

| Starting Material | Reagent | Product | Reference |

| This compound | Hydrazine hydrate | 3-Methyl-1H-indole-2-carbohydrazide | mdpi.comnih.gov |

| 3-Methyl-1H-indole-2-carbohydrazide | Ethyl 3-oxobutanoate | Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate | mdpi.com |

Synthesis of Carboxamide Derivatives

Carboxamide derivatives of this compound are typically synthesized from the corresponding carboxylic acid, which is obtained via hydrolysis of the ester as described in section 2.4.3. nih.gov The coupling of 3-methyl-1H-indole-2-carboxylic acid with a primary or secondary amine to form an amide bond can be achieved using various coupling agents.

Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). nih.govnih.gov The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired carboxamide.

For example, various N-substituted indole-2-carboxamides have been synthesized by coupling the corresponding indole-2-carboxylic acid with different amines using EDC and HOBt. nih.gov

| Carboxylic Acid | Amine | Coupling Agent/Solvent | Product | Reference |

| 3-Methyl-1H-indole-2-carboxylic acid | Primary or Secondary Amine | EDC, HOBt/DCM or DMF | N-substituted-3-methyl-1H-indole-2-carboxamide | nih.gov |

| Indole-2-carboxylic acids | Rimantadine hydrochloride | EDC·HCl, HOBt, DIPEA | Rimantadine-derived indoles | nih.gov |

Advanced Characterization and Structural Elucidation

X-ray Crystallography and Solid-State Structure Determination

While the specific crystal structure for Ethyl 3-methyl-1H-indole-2-carboxylate is not available in the searched literature, analysis of closely related compounds provides significant insight into its likely solid-state conformation and intermolecular interactions.

The presence of an N-H group and a carbonyl oxygen makes hydrogen bonding a primary interaction governing the crystal packing. In the structure of the analogous Ethyl 1H-indole-2-carboxylate, molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds between the indole (B1671886) nitrogen of one molecule and the carbonyl oxygen of another.

For the N-methylated analog, Ethyl 1,3-dimethyl-1H-indole-2-carboxylate, where traditional hydrogen bonding is absent, the crystal packing is stabilized by weaker intermolecular forces. doi.org These include weak C—H⋯O and C—H⋯π interactions. doi.org It is highly probable that this compound would exhibit strong N—H⋯O hydrogen bonding similar to its des-methyl counterpart, potentially supplemented by the weaker C-H based interactions observed in its N-methylated analog.

The planarity between the indole ring system and the ethyl ester substituent is a key structural feature. In the related compound Ethyl 1,3-dimethyl-1H-indole-2-carboxylate, the dihedral angle between the plane of the indole ring and the ester group is minimal, at just 5.26°. doi.org This suggests a nearly co-planar arrangement, which can influence the electronic properties of the molecule. A similar small dihedral angle would be expected for this compound, indicating a preference for a relatively flat molecular conformation in the solid state.

Purity Assessment Methods (e.g., HPLC)

The determination of purity is a critical aspect of the characterization of this compound, ensuring that the compound is free from significant levels of starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful analytical technique for assessing the purity of this compound.

Reverse-phase HPLC (RP-HPLC) is the most common method employed for the purity analysis of this compound and related indole derivatives. This technique separates compounds based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as silica (B1680970) chemically modified with C18 alkyl chains, while the mobile phase is a more polar solvent mixture, commonly consisting of acetonitrile (B52724) and water.

In research settings, the purity of synthesized this compound has been confirmed using HPLC. For instance, in one study, the compound's purity was determined to be greater than 95%, with a retention time (t_R) of 6.65 minutes under specific, though not fully detailed, HPLC conditions. umich.edu

While a universally standardized method is not published, typical conditions for the analysis of related indole compounds involve a C18 column and a mobile phase of acetonitrile and water, sometimes containing a buffer like ammonium (B1175870) bicarbonate to control pH and improve peak shape. Detection is usually carried out using a UV detector, as the indole ring system contains a chromophore that absorbs UV light effectively.

Detailed research findings from various studies provide insight into the common parameters used for the analysis of this and structurally similar compounds. These findings are summarized in the table below.

Interactive Data Table: Representative HPLC Parameters for Analysis

| Parameter | Typical Value/Condition | Details |

| Chromatography Mode | Reverse-Phase (RP) | Separation is based on hydrophobic interactions. |

| Stationary Phase (Column) | C18 | A nonpolar stationary phase commonly used for indole derivatives. |

| Mobile Phase | Acetonitrile / Water | The ratio can be adjusted (gradient or isocratic) to achieve optimal separation. A buffer may be added. |

| Detector | UV Spectrophotometer | The indole nucleus provides strong UV absorbance for sensitive detection. |

| Reported Purity | >95% | A specific purity level reported in a study for this compound. umich.edu |

| Reported Retention Time | 6.65 min | A specific retention time reported for this compound under a particular, unpublished method. umich.edu |

In addition to HPLC for final purity assessment, other chromatographic techniques are integral to the compound's preparation. Following its synthesis, purification is often achieved by column chromatography using silica gel as the stationary phase and a solvent system such as ethyl acetate (B1210297) and hexane. umich.edu The fractions collected are monitored by thin-layer chromatography (TLC) to isolate the pure compound.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Indole (B1671886) Carboxylates as Privileged Scaffolds in Drug Discovery

The indole nucleus is widely regarded as a 'privileged structure' in drug discovery. eurekaselect.comnih.govijpsr.info This designation is due to its ability to serve as a versatile scaffold for designing ligands that can interact with multiple, diverse biological targets, often with high affinity. eurekaselect.com Many alkaloids, the essential amino acid tryptophan, and various plant hormones contain the indole nucleus. eurekaselect.com This has spurred extensive research into indole chemistry, leading to a multitude of synthetic and natural products with a broad spectrum of therapeutic applications. eurekaselect.com

The indole-2-carboxylate (B1230498) and the closely related indole-2-carboxamide moieties are prominent examples of this privileged scaffold. ijpsr.infomdpi.com They are found in numerous compounds developed for a wide range of therapeutic targets, including anti-inflammatories, phosphodiesterase inhibitors, and cannabinoid receptor agonists. eurekaselect.com The structural features of the indole ring, with its fused benzene (B151609) and pyrrole (B145914) rings, provide a rigid framework with a rich π-electron system that can engage in various binding interactions within receptor pockets. mdpi.com Researchers have utilized the indole-2-carboxylate scaffold to develop novel compounds with potential anticancer, antiviral, and anti-inflammatory activities. ijpsr.infonih.gov

Biological Activities of Indole Derivatives (General Overview)

Indole derivatives exhibit a remarkable diversity of biological activities, making them a focal point of medicinal chemistry research for decades. nih.govresearchgate.netnih.gov The indole scaffold is a core component of many approved drugs, including the antihypertensive agent reserpine, the anti-inflammatory drug indomethacin, and the migraine medication sumatriptan. nih.govnih.gov

The broad-spectrum biological potential of this class of compounds includes:

Anticancer Activity: Many indole-based compounds, such as vinca (B1221190) alkaloids, have shown promise as anticancer agents by targeting tubulin and other pathways involved in cell proliferation. nih.gov Novel indole-2-carboxylate derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines. ijpsr.infonih.gov

Anti-inflammatory and Analgesic Activity: Indole derivatives are well-known for their anti-inflammatory properties. researchgate.net Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), is a classic example. nih.gov Newer derivatives have been shown to modulate key inflammatory pathways, including COX-2. nih.govresearchgate.net

Antimicrobial and Antiviral Activity: The indole nucleus is a key pharmacophore in the synthesis of potent antimicrobial and antiviral agents. researchgate.netchula.ac.th Derivatives have been developed that show activity against various bacteria, fungi, and viruses, including HIV. researchgate.netnih.govscilit.com

Neurodegenerative Disease Management: The structural similarity of indole to essential biomolecules like serotonin (B10506) and melatonin (B1676174) makes it a valuable scaffold for developing treatments for neurodegenerative diseases. nih.gov

Other Activities: The pharmacological profile of indole derivatives also extends to antidiabetic, antihypertensive, antimalarial, antioxidant, and anticholinesterase activities. researchgate.netnih.govscilit.com This wide range of activities underscores the versatility of the indole scaffold in drug development. chula.ac.th

Specific Biological Targets and Mechanisms of Action

While the indole scaffold is associated with a multitude of biological effects, a significant area of research for indole-2-carboxylates and their amide analogs has been their activity at G-protein coupled receptors (GPCRs), particularly the Cannabinoid Receptor 1 (CB1).

The CB1 receptor, a key component of the endocannabinoid system, is a major therapeutic target. nih.govnih.gov While direct-acting (orthosteric) agonists can have therapeutic benefits, they are often associated with undesirable side effects. Allosteric modulators, which bind to a different site on the receptor, offer a more nuanced approach to fine-tuning receptor function. nih.gov They can enhance or diminish the effect of endogenous cannabinoids without activating the receptor directly, potentially offering a safer therapeutic window. unc.edu

The indole-2-carboxamide scaffold, exemplified by the prototypical modulator ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), was among the first to be identified as a class of CB1 allosteric modulators. nih.govnih.govcncb.ac.cn These compounds typically act as positive allosteric modulators (PAMs) of agonist binding, meaning they increase the binding affinity of orthosteric agonists. nih.gov However, they often function as negative allosteric modulators (NAMs) of agonist-induced G-protein signaling, a complex mechanism known as "biased signaling". nih.govnih.gov

Structure-activity relationship (SAR) studies on indole-2-carboxamides have revealed that substituents on the indole core significantly influence their allosteric effects on the CB1 receptor. nih.gov These effects are quantified by two key parameters: the equilibrium dissociation constant (KB), which measures the modulator's binding affinity for the allosteric site (a lower KB indicates higher affinity), and the cooperativity factor (α), which describes the degree to which the modulator affects orthosteric ligand binding. An α value greater than 1 indicates positive cooperativity (enhancement of agonist binding), while an α value less than 1 indicates negative cooperativity. nih.gov

Systematic modifications of the indole-2-carboxamide scaffold have shown that both KB and α are highly sensitive to the nature and position of various substituents. nih.gov For instance, replacing the piperidinyl group on the phenethyl moiety of ORG27569 with a dimethylamino group led to a compound (11j) with a KB of 167.3 nM and a markedly high cooperativity factor (α) of 16.55, demonstrating robust allostery. nih.govnih.govacs.org Further optimization led to compounds like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, which exhibited a KB of 259.3 nM and an even more striking α value of 24.5. nih.gov

Table 1: Allosteric Parameters of Selected Indole-2-Carboxamide Analogs at the CB1 Receptor This table is interactive. You can sort and filter the data.

| Compound | C3-Substituent | C5-Substituent | N-Substituent (on phenethyl) | KB (nM) | Cooperativity (α) | Reference |

|---|---|---|---|---|---|---|

| ORG27569 | Ethyl | Chloro | Piperidinyl | - | ~6.9 | nih.gov |

| Analog 11j | Pentyl | Chloro | Dimethylamino | 167.3 | 16.55 | nih.govnih.gov |

| Analog 12d | Propyl | Chloro | Dimethylamino | 259.3 | 24.5 | nih.gov |

| Analog 12f | Hexyl | Chloro | Dimethylamino | 89.1 | - | nih.gov |

| ICAM-b | Pentyl | Chloro | Piperidinyl | 470 | 17.6 | researchgate.net |

The substituents at the C3 and C5 positions of the indole ring are critical determinants of allosteric activity at the CB1 receptor. nih.govnih.govresearchgate.net

C3 Alkyl Group: SAR studies have consistently shown that the C3 position of the indole-2-carboxamide scaffold has a profound influence on allostery. nih.govnih.gov There is a clear preference for linear alkyl groups at this position, as the introduction of cyclic (e.g., cyclohexyl) or aromatic (e.g., phenyl) rings significantly reduces or abolishes activity. unc.edu The length of this linear alkyl chain is also crucial. nih.gov For example, replacing the C3-ethyl group of the parent compound with an n-propyl or n-pentyl group was found to enhance the cooperativity factor (α) significantly. nih.govresearchgate.net However, this effect has a ceiling, as further increasing the chain length to n-heptyl or n-nonyl did not lead to improved allosteric effects. nih.gov This suggests the presence of a specific hydrophobic pocket in the allosteric binding site that optimally accommodates a medium-length alkyl chain. nih.gov

C5 Substituents: An electron-withdrawing group at the C5 position of the indole ring is another key requirement for potent allosteric modulation. nih.govresearchgate.net In many of the most active analogs, this position is occupied by a chloro or fluoro group. rti.org Moving the chloro group from the C5 to the C6 position was found to drastically reduce the binding affinity (increase KB) for the allosteric site, although it did not significantly impact the cooperativity (α), highlighting the C5 position's importance for anchoring the ligand in the binding pocket. nih.gov

In the context of indole-2-carboxamide allosteric modulators, the linker connecting the core scaffold to the terminal phenyl ring is almost invariably a two-carbon ethylene (B1197577) chain. nih.govresearchgate.net Research has shown that this linker length is critical for activity. nih.gov Any alteration, such as shortening the linker to a single methylene (B1212753) group or elongating it, results in a dramatic reduction or complete loss of allosteric cooperativity and modulatory effects. unc.edunih.govresearchgate.net This strict requirement suggests a precise spatial relationship is necessary between the indole core and the substituted phenyl ring for the compound to bind effectively to the allosteric site and induce the conformational changes required for modulation. While this has been established for the indole-2-carboxamide series, it is noteworthy that in a different series, the indole-2-sulfonamides, a methylene linker was tolerated. unc.edu

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Ligand-Biased Signaling Pathways

Ligand-biased signaling in G-protein coupled receptors (GPCRs) presents an opportunity to develop safer and more effective drugs by selectively activating specific downstream pathways. mdpi.commdpi.com The indole-2-carboxamide scaffold, a close structural relative to indole-2-carboxylates, has been identified as a viable template for creating allosteric modulators of the Cannabinoid Receptor 1 (CB1). acs.org These modulators can induce distinct signaling pathways, offering a potential therapeutic avenue through ligand-biased signaling. acs.org For instance, certain indole-2-carboxamide allosteric modulators of the CB1 receptor can selectively regulate specific signaling functions, which may be therapeutically beneficial. acs.org The endogenous CB1 allosteric modulator Lipoxin A4, for example, has been shown to protect neuronal cells from β-amyloid-induced neurotoxicity, an effect potentially mediated by biased signaling. acs.org

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the protozoan Trypanosoma cruzi, remains a significant health issue with limited treatment options. acs.orgnih.govnih.gov In the search for new therapies, indole derivatives have been explored. Phenotypic screening identified 1H-indole-2-carboxamides as active against the intracellular amastigote forms of T. cruzi. acs.orgnih.gov

Structure-activity relationship (SAR) studies on this series of compounds revealed key insights. acs.orgnih.gov Small, aliphatic, electron-donating groups at the 5'-position of the indole core were found to be favorable for activity. acs.org Compounds featuring a methyl, cyclopropyl, ethyl, or methoxy (B1213986) group at this position demonstrated moderate to good potency against the parasite. acs.org In contrast, analogs with electron-withdrawing groups like halogens were inactive. acs.org While direct data for Ethyl 3-methyl-1H-indole-2-carboxylate is not specified, the positive contribution of an ethyl group in related indole-2-carboxamides is noteworthy. acs.org

| Compound Derivative | Substituent (5' position) | Potency (pEC50) | Reference |

|---|---|---|---|

| Indole-2-carboxamide | Methyl | 5.4 - 6.2 | acs.org |

| Indole-2-carboxamide | Cyclopropyl | 5.4 - 6.2 | acs.org |

| Indole-2-carboxamide | Ethyl | 5.4 - 6.2 | acs.org |

| Indole-2-carboxamide | Methoxy | 5.4 - 6.2 | acs.org |

| Indole-2-carboxamide | Halogens | < 4.2 | acs.org |

HIV-1 Integrase Strand Transfer Inhibition

HIV-1 integrase is a critical enzyme for viral replication, making it a key target for antiviral drugs. mdpi.comnih.gov Integrase strand transfer inhibitors (INSTIs) are an important class of antiretrovirals, though their effectiveness can be compromised by resistance-causing mutations. mdpi.comnih.gov Research has identified indole-2-carboxylic acid as a potent scaffold for developing novel INSTIs. mdpi.comnih.gov

The core structure, indole-2-carboxylic acid, effectively inhibits the strand transfer function of HIV-1 integrase by chelating the two Mg²⁺ ions within the enzyme's active site. mdpi.comnih.gov Structural optimization studies have shown that introducing a long branch at the C3 position of the indole core enhances interaction with a hydrophobic cavity near the active site, markedly increasing inhibitory effect. mdpi.comnih.gov Further modifications, such as adding a C6-halogenated benzene ring, were also found to increase inhibitory activity. mdpi.com One optimized derivative, compound 20a , demonstrated a significantly improved integrase inhibitory effect with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov

| Compound | Description | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid derivative 3 | Parent scaffold | 12.41 μM | mdpi.com |

| Compound 20a | Optimized derivative with C3 long branch | 0.13 μM | mdpi.comnih.gov |

| Compound 17a | Derivative with C6 halogenated benzene ring | 3.11 μM | rsc.org |

Antiviral Activities (e.g., Influenza A, Coxsackie B4, Hepatitis C Virus, Yellow Fever Virus, HIV-1, Respiratory Syncytial Virus)

The indole scaffold is present in several antiviral agents, including the broad-spectrum drug Arbidol (Umifenovir), which is used against influenza A and B viruses and respiratory syncytial virus (RSV). nih.gov This has spurred the synthesis and evaluation of numerous indole derivatives for broad-spectrum antiviral activity. nih.govnih.gov

A study evaluating a series of novel indole-2-carboxylate derivatives demonstrated that some compounds possess potent, broad-spectrum antiviral capabilities in vitro. nih.gov The compounds were tested against Influenza A, Influenza B, HSV-1, and Coxsackie B3 virus. nih.gov Several derivatives exhibited significant activity against the influenza A/FM/1/47 virus, with compound 14f showing a potent IC₅₀ of 7.53 μmol/L. nih.gov Notably, compound 8f displayed the highest selectivity index (SI) of 17.1 against the Cox B3 virus. nih.gov SAR studies from this series indicated that incorporating an acetyl substituent at the amino group was unfavorable for activity against RNA viruses. nih.gov Other research has highlighted different indole derivatives with activity against Hepatitis C virus (HCV) and HIV. frontiersin.orgnih.gov

| Compound | Virus | Activity (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 8e | Influenza A/FM/1/47 | 8.13 μmol/L | >7.9 | nih.gov |

| Compound 8f | Influenza A/FM/1/47 | 9.43 μmol/L | >6.8 | nih.gov |

| Compound 14f | Influenza A/FM/1/47 | 7.53 μmol/L | 12.1 | nih.gov |

| Compound 8f | Cox B3 | 9.21 μmol/L | 17.1 | nih.gov |

Anti-Inflammatory Agents (e.g., Cytosolic Phospholipase A2 Inhibition)

Cytosolic phospholipase A2 (cPLA2) is a key enzyme in inflammation, making it a target for anti-inflammatory drugs. nih.gov Derivatives of indole-2-carboxylic acid have been evaluated for their ability to inhibit this enzyme. nih.gov SAR studies on 3-acylindole-2-carboxylic acids revealed specific structural requirements for potent inhibition of cPLA2. nih.gov

Optimal enzyme inhibition was achieved when the acyl residue at the C3 position of the indole ring had a chain length of 12 or more carbons. nih.gov The carboxylic acid group at the C2 position was also found to be important, as replacing it with an acetic or propionic acid substituent led to a decrease in inhibitory potency. nih.gov Furthermore, introducing long alkyl chains (8 or more carbons) at the N1 position resulted in a loss of activity; however, capping such chains with a carboxylic acid moiety significantly increased potency. nih.gov One derivative, 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, was found to be highly potent with an IC₅₀ of 0.5 μM. nih.gov

Antitumor/Anticancer Activities (e.g., Melanoma, Renal, Breast Cancers, Bronchopulmonary Cancer Cells)

Indole derivatives are extensively studied for their anticancer potential, acting through various mechanisms such as apoptosis induction and inhibition of tubulin polymerization and protein kinases. mdpi.com Several indole-based drugs, like vincristine (B1662923) and sunitinib, are clinically approved for cancer treatment. researchgate.net

Derivatives of indole-2-carboxamide and indole-2-carboxylic acid have shown cytotoxic activity against a range of cancer cell lines. mdpi.comyu.edu.joacs.org In one study, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides were tested against MCF-7 (breast), A549 (lung), and HCT (colon) cancer cell lines, with several compounds showing moderate to high cytotoxicity. mdpi.com Compound 4e from this series was the most cytotoxic, with an average IC₅₀ of 2 µM. mdpi.com Another study on indole-2-carboxamide derivatives showed moderate potency against the PC3 human prostate cancer cell line. yu.edu.jo Additionally, newly designed 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein have shown potent inhibitory activities against several human liver cancer cell lines, including chemotherapy-resistant cells. nih.gov

| Compound Class | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT | Breast, Lung, Colon | ~2 µM (average) | mdpi.com |

| Indole-2-carboxamide derivatives | PC3 | Prostate | 23 to >50 µg/mL | yu.edu.jo |

| Thiazolyl-indole-2-carboxamide (Compound 6i) | MCF-7 | Breast | 6.10 ± 0.4 μM | acs.org |

| Thiazolyl-indole-2-carboxamide (Compound 6v) | MCF-7 | Breast | 6.49 ± 0.3 μM | acs.org |

| 1H-indole-2-carboxylic acid derivative (Compound C11) | Bel-7402, SMMC-7721, etc. | Liver | Potent inhibition noted | nih.gov |

Potential as Cellular Inhibitors of Kinase

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for anticancer drug development. nih.govbenthamdirect.comresearchgate.net The indole scaffold is a versatile foundation for designing potent kinase inhibitors targeting a multitude of kinases, including PIM, CDK, TK, AKT, and PI3K. nih.govbenthamdirect.comresearchgate.net The clinically approved drug Sunitinib is an indole-based kinase inhibitor used to treat renal cell carcinoma. researchgate.net

Derivatives of ethyl 1H-indole-2-carboxylate have been specifically reported as potential cellular inhibitors of kinases. nih.gov SAR studies have revealed that substitutions at various positions of the indole ring can yield potent and specific kinase inhibitors. benthamdirect.com For example, substitutions at the C2 and C6 positions have led to potent CDK5 inhibitors, while modifications at the C4 position have produced PI3K inhibitors. benthamdirect.com Furthermore, new indole-2-carboxylate derivatives have been synthesized and shown to have inhibitory activity against GSK-3β, a multifunctional serine/threonine protein kinase implicated in diseases like Alzheimer's and diabetes. researchgate.net

Antagonist for Glycine-Binding Sites

The indole-2-carboxylate scaffold has been identified as a key structure for developing antagonists of the glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Indole-2-carboxylic acid (I2CA) itself is known to be a specific and competitive inhibitor of the potentiation by glycine (B1666218) of the NMDA-gated current. nih.gov This action is significant because glycine acts as a necessary co-agonist for the activation of NMDA receptors, which are involved in numerous neurological processes. nih.gov

Research into a series of indole-2-carboxylates confirmed their selectivity for the glycine site over other sites on the receptor complex. nih.gov Structure-activity relationship (SAR) studies have identified key pharmacophores for this activity. For instance, the most potent compounds in one series were C-3 acetamides, with N-propyl-2-carboxy-6-chloro-3-indoleacetamide showing high receptor affinity. researchgate.net The lead compound, 2-carboxy-6-chloro-3-indoleacetic acid, was found to function as an antagonist at this strychnine-insensitive glycine receptor. nih.govresearchgate.net The ability of I2CA to block the NMDA response in the presence of low glycine levels suggests that NMDA activation requires glycine, highlighting the therapeutic potential of such antagonists. nih.gov

EGFRT790M/BRAFV600E Pathways Inhibition

Mutations in the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways are critical drivers in several cancers. Derivatives of the indole-2-carboxylate scaffold have been developed as potent inhibitors targeting these pathways, specifically the resistant EGFRT790M mutant and the BRAFV600E mutant. nih.gov

In one study, a series of novel 5-chloro-indole-2-carboxylate derivatives demonstrated significant antiproliferative activity. nih.gov These compounds were evaluated for their inhibitory effects on various cancer cell lines and specific kinase enzymes. For example, compounds 3b and 3e (see compound table) showed excellent inhibitory activity against the EGFRT790M mutant, with IC50 values of 8.6 ± 2 nM and 9.2 ± 2 nM, respectively, which are comparable to the reference drug Osimertinib (IC50 = 8 ± 2 nM). nih.gov These compounds also exhibited an 8-fold selectivity for the EGFRT790M mutant over the wild-type EGFR. nih.govresearchgate.net

Furthermore, the same series of compounds displayed potent activity against the BRAFV600E mutation. All tested compounds in this series had higher anti-BRAFV600E activity than the reference drug Erlotinib (IC50 = 60 nM). nih.gov The antiproliferative activity of these compounds was also potent, with GI50 values ranging from 29 nM to 42 nM against various cancer cell lines. nih.gov Another set of indole-2-carboxamide derivatives also showed inhibitory activity against BRAFV600E with IC50 values between 77 nM and 107 nM. nih.govmdpi.com

Table 1: Inhibitory Activity of Selected Indole-2-Carboxylate Derivatives

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

The development of effective drug candidates from the indole-2-carboxylate scaffold requires careful evaluation of their pharmacokinetic and pharmacodynamic profiles.

Metabolic Stability and Solubility

The absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates are critical for their clinical success. For the 5-chloro-indole-2-carboxylate derivatives developed as EGFR/BRAF inhibitors, in silico studies predicted a safe and favorable pharmacokinetic profile. nih.gov The use of computational tools to predict ADME properties is a common strategy in modern drug discovery to efficiently screen large numbers of compounds and select those with promising characteristics for further development. acs.org While specific experimental data on the metabolic stability and solubility of this compound itself are not detailed in the reviewed literature, the general class of indole-2-carboxamides has been subjected to these computational analyses to guide synthesis and selection. acs.org

In vitro Assays and In vivo Models

The biological activity of indole-2-carboxylate derivatives has been extensively characterized using a variety of in vitro assays. To determine antiproliferative effects, cytotoxicity assays such as the MTT assay are commonly employed against a panel of human cancer cell lines, including HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), MCF-7 (breast cancer), and LOX-IMVI (melanoma). nih.govnih.govyu.edu.jo

To elucidate the mechanism of action, specific enzyme inhibitory assays are crucial. For instance, the HTRF KinEASE-TK assay was used to measure the inhibitory activity against the EGFRT790M mutant kinase. nih.gov Furthermore, to understand the mode of cell death induced by these compounds, apoptosis assays are performed. These can include measuring the activation of key proteins in the apoptotic cascade, such as caspase-3. nih.gov For example, certain indole-2-carboxamide derivatives were shown to increase the levels of active caspase-3 by 8–10 fold compared to control cells, indicating apoptosis induction. nih.gov

While extensive in vitro data exists, information on in vivo models for these specific indole derivatives is less common in the provided context. However, preclinical evaluation of anticancer agents typically involves the use of animal models, such as mouse xenograft models where human tumor cells are implanted, to assess efficacy and safety in vivo. nih.gov

Computational Studies in Drug Design

Computational methods are integral to the rational design and optimization of drug candidates based on the indole-2-carboxylate scaffold.

Molecular Docking and Simulation

Molecular docking studies have been instrumental in understanding how indole-2-carboxylate derivatives bind to their target enzymes, such as EGFR and BRAF. nih.govnih.gov These simulations provide insights into the binding conformations and key molecular interactions within the active site of the protein.

For the 5-chloro-indole-2-carboxylate derivatives, docking studies revealed a high binding affinity and specific interactions within the active sites of both BRAFV600E and EGFRT790M. nih.gov Similarly, for a series of indole-2-carboxamide derivatives, docking experiments were performed to rationalize their inhibitory activity against EGFR, BRAFV600E, and VEGFR-2. nih.gov These computational models help to explain the structure-activity relationships observed in the in vitro assays and guide the design of new derivatives with improved potency and selectivity. The docking studies often highlight crucial interactions, such as hydrogen bonds with key amino acid residues in the kinase domain, which are essential for the compound's inhibitory effect. researchgate.net

Structure-Activity Relationship Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively detailed in publicly available literature, the broader class of indole-2-carboxylate derivatives has been the subject of numerous SAR studies. These investigations are crucial for designing potent and selective therapeutic agents by systematically modifying the core indole structure and correlating these changes with biological activity.

Research into derivatives of indole-2-carboxylic acid has revealed key structural features that govern their inhibitory activities against various enzymes and biological targets. For instance, in the development of inhibitors for cytosolic phospholipase A2, the carboxylic acid group at the C2 position was found to be critical for activity. nih.gov Modifications at other positions also significantly influence potency:

Position 1 (Indole Nitrogen): Introduction of long alkyl chains (eight or more carbons) at this position can lead to a loss of activity. However, functionalizing the end of this chain with a polar group, such as a carboxylic acid, can substantially increase inhibitory potency. nih.gov

Position 3: The nature of the substituent at the C3 position is a major determinant of activity. For phospholipase A2 inhibition, an acyl residue with a chain length of 12 or more carbons was found to be optimal. nih.gov For HIV-1 integrase inhibitors, introducing a long branch at C3 that can interact with hydrophobic pockets in the enzyme's active site markedly improves efficacy. mdpi.com

Benzene Ring (Positions 4, 5, 6, 7): Substitution on the phenyl part of the indole ring can modulate activity. For example, introducing a halogenated benzene group at C6 has been shown to increase the inhibitory activity against HIV-1 integrase. mdpi.com

QSAR models for the broader indole family often employ multiple linear regression (MLR) methods with genetic algorithms for selecting relevant molecular descriptors. eurjchem.com Studies on indole derivatives as histone lysine (B10760008) methyl transferase (HKMT) inhibitors have identified descriptors like minHBint4 (minimum H-bond interaction energy) and Wlambdal.unity (a spectral descriptor) as significant predictors of activity. eurjchem.com Such models are validated using statistical parameters like the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²), with robust models showing high predictive power (e.g., R² = 0.9328, Q²LOO = 0.9212). eurjchem.com

The anti-proliferative activity of indole-2-carbohydrazides, which are structurally related to this compound, has been evaluated against various cancer cell lines. The data illustrates the impact of substitutions on the N-benzyl group.

| Compound | Substituent (R) on N-benzyl group | IC50 (µM) vs. MCF-7 (Breast Cancer) mdpi.com | IC50 (µM) vs. A549 (Lung Cancer) mdpi.com | IC50 (µM) vs. HCT116 (Colon Cancer) mdpi.com |

|---|---|---|---|---|

| 4a | 4-F | 3.01 | 1.54 | 5.34 |

| 4b | 3-Cl | 2.11 | 1.98 | 2.99 |

| 4c | 4-Cl | 2.54 | 2.01 | 3.11 |

| 4d | 2,4-diCl | 1.89 | 2.13 | 2.54 |

| 4e | 3,4-diCl | 1.54 | 1.87 | 2.59 |

Thermodynamic Property Calculations

The thermodynamic properties of ethyl 1H-indole-2-carboxylate, a closely related parent compound to this compound, have been determined through a combination of experimental measurements and computational studies. iaea.orgresearchgate.net These properties are fundamental to understanding the compound's stability, phase behavior, and intermolecular interactions.

The standard molar enthalpy of formation in the crystalline phase was determined using static bomb combustion calorimetry. iaea.orgresearchgate.net Subsequently, the Knudsen effusion technique was employed to measure vapor pressures at different temperatures, allowing for the determination of the standard molar enthalpy of sublimation. iaea.orgresearchgate.net By combining these experimental values, the standard molar enthalpy of formation in the gaseous phase (ΔH°f(g)) for ethyl 1H-indole-2-carboxylate at 298.15 K was derived. iaea.orgresearchgate.net

To complement these experimental findings, high-level ab initio molecular orbital calculations at the G3(MP2) level have been performed to estimate the gas-phase enthalpies of formation. iaea.org This computational approach provides a theoretical value that can be compared with experimental data, offering a deeper understanding of the molecule's energetic landscape. The crystallographic structure of ethyl 1H-indole-2-carboxylate shows that in the solid state, molecules form hydrogen-bonded dimers through interactions between the indole N-H group and the keto oxygen atom of an adjacent molecule. researchgate.netnih.gov

| Compound | Thermodynamic Property | Value | Method |

|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Standard Molar Enthalpy of Formation in Gas Phase (ΔH°f(g)) at 298.15 K | -234.4 ± 2.4 kJ·mol⁻¹ | Experimental (Combustion Calorimetry & Knudsen Effusion) iaea.orgresearchgate.net |

| Ethyl 1H-indole-2-carboxylate | Standard Molar Enthalpy of Formation in Gas Phase (ΔH°f(g)) | Not Reported | Computational (G3(MP2) Calculation) iaea.org |

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents

The indole-2-carboxylate (B1230498) framework is a fertile ground for the development of new drugs with a wide spectrum of biological activities. nih.gov Research has consistently demonstrated that derivatives stemming from this core structure possess significant potential as antitumor, anti-inflammatory, antitubercular, and antifungal agents. arkat-usa.orgnih.gov Ethyl 3-methyl-1H-indole-2-carboxylate and its related structures are valuable as reactants and intermediates for synthesizing more complex molecules with therapeutic promise. researchgate.netsigmaaldrich.com

Scientists have successfully modified the indole-2-carboxylate skeleton to create potent and selective inhibitors for various therapeutic targets. A notable area of research is in oncology, where indole-2-carboxamide derivatives have been developed as antiproliferative agents against various cancer cells, including those resistant to existing drugs. arkat-usa.org Furthermore, this scaffold has been instrumental in designing novel agents against infectious diseases. For example, specific indole-2-carboxamide analogues have shown potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The development of these derivatives often involves coupling the indole-2-carboxylic acid core with other chemical moieties to enhance activity and target specificity. nih.gov

Exploration of New Biological Targets

The therapeutic potential of derivatives from the indole-2-carboxylate class is linked to their ability to interact with a diverse array of biological targets. Future research is focused on identifying and validating new targets for these compounds, which could unlock treatments for a wider range of diseases.

Current research has identified several key molecular targets for these derivatives, as detailed in the table below.

| Biological Target | Therapeutic Area | Derivative Class | Research Finding |

| Mycobacterial membrane protein large 3 (MmpL3) | Infectious Disease (Tuberculosis) | Indole-2-carboxamides | Identified as a key target for the antitubercular activity of this class of compounds. nih.gov |

| PI3Kα / EGFR | Oncology | Indole-2-carboxamides | Designed as dual inhibitors for these critical kinases in cancer signaling pathways. researchgate.net |

| Cysteinyl-leukotriene 1 (CysLT1) Receptor | Inflammation | 3-substituted 1H-indole-2-carboxylic acids | Identified as potent and selective antagonists, crucial for mediating inflammatory responses. nih.gov |

| Androgen Receptor (AR) | Oncology (Prostate Cancer) | 1H-indole-2-carboxamide derivatives | Discovered as novel inhibitors of the androgen receptor binding function. arkat-usa.org |

| Cannabinoid Receptors (CB₁, CB₂) | Various | Indole-2-carboxamides | Derivatives have shown activity as agonists for these receptors, suggesting potential in pain, inflammation, and neurological disorders. nih.gov |

| Spleen Tyrosine Kinase (SYK) & Carbonic Anhydrase 9 (CA9) | Oncology (Brain Tumors) | Indole-2-carboxamides | The expression of these genes, which contribute to tumor progression, was significantly downregulated by a derivative in glioblastoma cells. nih.gov |

| CYP51 | Infectious Disease (Chagas) | Substituted indoles | Identified as the mechanism of action for derivatives showing activity against Trypanosoma cruzi. acs.org |

The exploration of these and other potential targets continues to be a primary objective, aiming to elucidate the mechanisms of action and expand the therapeutic applications of the indole-2-carboxylate scaffold.

Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound and its derivatives is critical for enabling extensive research and development. While classical methods like the Fischer indole (B1671886) synthesis remain fundamental, contemporary research focuses on developing more advanced, efficient, and scalable synthetic routes. nih.govresearchgate.net

Key synthetic strategies include:

Japp–Klingemann Rearrangement: This reaction is a pivotal step in established processes for creating the indole nucleus from readily available starting materials, forming the basis for subsequent modifications. nih.govresearchgate.net

N-Alkylation and Hydrolysis: Modern methods allow for the selective alkylation at the indole nitrogen using reagents like aqueous potassium hydroxide (B78521) in acetone, which can be followed by ester hydrolysis to yield the corresponding carboxylic acids for further derivatization. mdpi.com

Direct Functionalization: An efficient, high-yield procedure for the direct 3-sulfenylation of indole-2-carboxylates has been developed, enabling the introduction of diverse sulfur-containing moieties at a key position on the indole ring. amazonaws.com

Fused-Ring System Construction: A novel synthetic pathway has been created to produce diverse 3,4-dihydro-1H- researchgate.netnih.govoxazino[4,3-a]indoles, which are complex, potentially bioactive structures, using ethyl 1H-indole-2-carboxylates as the starting material in a reaction with activated glycerol (B35011) carbonate. nih.gov

Classical Esterification: The synthesis of ethyl esters from the parent indole-2-carboxylic acid via an acyl chloride intermediate remains a reliable and widely used method. orgsyn.orgnih.gov

These methodologies provide chemists with a robust toolkit for generating diverse libraries of indole-2-carboxylate derivatives for biological screening and optimization.

Computational Drug Design and Optimization

The integration of computational methods into the drug discovery pipeline has significantly accelerated the design and optimization of novel therapeutic agents based on the indole-2-carboxylate scaffold. These in silico techniques allow for the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties.

Key computational approaches being applied include:

Structure-Based Drug Design (SBDD) and Molecular Docking: This is a cornerstone technique used to design novel indole-2-carboxamides. For instance, docking studies have been employed to predict and confirm how newly synthesized compounds bind within the catalytic sites of target kinases like PI3Kα and EGFR, guiding the design of more potent inhibitors. researchgate.net

Prediction of Pharmacokinetic Properties: In silico tools are used to evaluate the drug-like properties of designed compounds at an early stage. Software can predict parameters such as a molecule's ability to cross the blood-brain barrier, which was a key consideration in the design of indole-2-carboxamides for treating brain tumors. nih.gov

Molecular Dynamics (MD) Simulations: Advanced simulations provide insight into the dynamic behavior of a ligand within its biological target. mdpi.com This helps to understand the stability of the ligand-receptor complex and the specific interactions that govern binding affinity, offering a deeper level of mechanistic understanding beyond static docking poses. mdpi.com

Fragment-Based Drug Design (FBDD): Computational FBDD methods are utilized to generate and optimize lead compounds by combining smaller molecular fragments, offering an efficient way to explore chemical space. mdpi.com

These computational strategies, combined with traditional medicinal chemistry, create a powerful, iterative cycle of design, synthesis, and testing that streamlines the path to identifying optimized clinical candidates.

Clinical Translation and Pharmaceutical Development

The ultimate goal of research into this compound and its derivatives is the translation of promising laboratory findings into effective clinical therapies. This process involves rigorous preclinical and, eventually, clinical evaluation to establish a compound's therapeutic potential.

Currently, the development of therapeutic agents based on the indole-2-carboxylate scaffold is primarily in the preclinical stage. Research has focused on in vitro biological evaluations against various cancer cell lines and pathogens to identify lead compounds. nih.govresearchgate.net In some cases, early lead compounds have been advanced into animal models to assess their efficacy and pharmacokinetic profiles. acs.org For example, a series of indole derivatives developed for Chagas disease showed antiparasitic activity in mouse models. acs.org

However, this stage is also where significant challenges arise. The progression of a compound can be halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, such as limited plasma exposure, which can prevent a therapeutically effective concentration from being reached in vivo. acs.org Overcoming these hurdles through medicinal chemistry and formulation strategies is a key focus of ongoing pharmaceutical development efforts. To date, there is no public record of a drug directly derived from this compound entering human clinical trials, highlighting that research remains in the discovery and early optimization phases.

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-methyl-1H-indole-2-carboxylate, and how can reaction yields be maximized?

A robust method involves reacting substituted 1-(2-bromo-4-fluorophenyl)ethan-1-one with ethyl isocyanoacetate in the presence of Cs₂CO₃ and CuI in DMSO under nitrogen. This yields 80–90% of the target compound after purification via silica gel chromatography. Key parameters include inert atmosphere maintenance and temperature control at 50°C . Hydrolysis of the ester group under basic conditions (NaOH/EtOH) further produces the carboxylic acid derivative, critical for downstream applications .

Q. How can structural confirmation of this compound be achieved?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for confirming molecular structure. For example, -NMR can identify methyl and ester groups, while MS validates the molecular ion peak (C₁₁H₁₀N₂O₃). X-ray crystallography or computational modeling (e.g., DFT) may resolve spatial conformation, aiding in understanding interactions with biological targets .

Q. What purification techniques are recommended for isolating this compound?

Silica gel column chromatography with gradients of ethyl acetate/hexane is effective. Post-synthesis, aqueous workup (ethyl acetate/water partitioning) removes unreacted reagents. Recrystallization from ethanol or DMF/acetic acid mixtures enhances purity .

Advanced Research Questions

Q. How can this compound serve as a precursor for bioactive derivatives?

The methyl and ester groups enable derivatization via nucleophilic substitution or condensation. For instance, condensation with 2-hydantoin or barbituric acid analogs (under reflux in acetic acid) generates aplysinopsin-like β-carboline derivatives, which exhibit neuroprotective or enzyme-inhibitory properties . Functionalization at the 3-methyl position (e.g., oxidation to aldehydes) expands reactivity for heterocyclic coupling .

Q. What strategies are employed in structure-activity relationship (SAR) studies of this compound?

SAR studies involve systematic modification of substituents (e.g., halogenation at the 5-position or ester hydrolysis) to assess biological activity changes. For example, replacing the ethyl ester with a carboxylic acid group (via hydrolysis) alters solubility and receptor binding, as seen in enzyme inhibition assays . Quantitative SAR (QSAR) models using topological polar surface area (TPSA) and logP values predict pharmacokinetic behavior .

Q. What mechanistic insights exist for its biological activity, particularly neuroprotection?

Neuroprotective effects may arise from interactions with NMDA receptors or modulation of oxidative stress pathways. In vitro assays (e.g., SH-SY5Y cell models) combined with molecular docking studies can identify binding affinities to targets like monoamine oxidase B (MAO-B) .

Q. How can computational methods enhance the design of this compound analogs?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model ligand-receptor interactions (e.g., with acetylcholinesterase), guiding rational design of analogs with improved binding .

Q. How do contradictory data on reaction yields or biological activity arise, and how are they resolved?

Discrepancies in yields often stem from variations in catalyst loading (e.g., CuI vs. Pd catalysts) or solvent systems. Systematic optimization (e.g., Design of Experiments, DoE) identifies critical parameters. For biological data, assay conditions (e.g., cell line specificity or concentration ranges) must be standardized .

Q. What advanced techniques are used to optimize synthetic scalability?

Flow chemistry reduces reaction times and improves reproducibility for large-scale synthesis. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real-time. Green chemistry principles (e.g., substituting DMSO with biodegradable solvents) enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.